4-Amino-n,2-dimethylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-N,2-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-5-7(10)3-4-8(6)9(12)11-2/h3-5H,10H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYYOWSDHHJLSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Chemistry and Reaction Mechanism Elucidation
Strategic Approaches to the Chemical Synthesis of 4-Amino-N,2-dimethylbenzamide
While direct literature for the synthesis of this compound is not extensively detailed, a robust and high-yield synthetic strategy can be postulated based on well-established methodologies for closely related analogues, particularly 4-amino-2-fluoro-N-methyl-benzamide researchgate.net. This analogous approach provides a clear, three-step pathway starting from a commercially available substituted toluene.
The proposed synthetic route commences with 2-methyl-4-nitrotoluene and proceeds as follows:
Oxidation : The methyl group at the 1-position of 2-methyl-4-nitrotoluene is oxidized to a carboxylic acid, yielding 2-methyl-4-nitrobenzoic acid. This transformation is effectively achieved using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) researchgate.net.
Amidation : The resulting carboxylic acid is converted into the corresponding N-methyl amide. This is typically a two-stage process. First, the carboxylic acid is activated by converting it to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride researchgate.netfishersci.it. Subsequently, the acyl chloride is reacted with methylamine (B109427) in a nucleophilic acyl substitution reaction to form N,2-dimethyl-4-nitrobenzamide libretexts.orgorgosolver.com.
Reduction : The final step involves the selective reduction of the nitro group to a primary amine. The most effective and clean method for this transformation is catalytic hydrogenation, employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere researchgate.netresearchgate.netnih.gov. This step yields the target compound, this compound.
This strategic pathway is advantageous due to the accessibility of starting materials and the high efficiency of the individual reactions, which have been optimized for similar substrates.
Detailed Elucidation of Reaction Mechanisms and Intermediates
Understanding the mechanisms underlying each synthetic step is crucial for controlling the reaction and minimizing byproducts.
Amide Formation Mechanism : The reaction between the 2-methyl-4-nitrobenzoyl chloride and methylamine follows the nucleophilic acyl substitution mechanism. The nitrogen atom of methylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a transient tetrahedral intermediate. This unstable intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. A base, such as excess methylamine or a non-nucleophilic base like pyridine, is required to neutralize the hydrogen chloride (HCl) generated, driving the reaction to completion fishersci.itlibretexts.orgorgosolver.com.
Catalytic Hydrogenation of the Nitro Group : The reduction of the nitro group to an amine via catalytic hydrogenation with Pd/C is a surface-catalyzed reaction. The mechanism involves the adsorption of both the hydrogen gas and the nitro group of N,2-dimethyl-4-nitrobenzamide onto the surface of the palladium catalyst masterorganicchemistry.com. The reaction is believed to proceed stepwise through several intermediates. The nitro group (NO₂) is first reduced to a nitroso group (NO), which is then further reduced to a hydroxylamine (B1172632) intermediate (NHOH). Finally, the hydroxylamine is reduced to the corresponding primary amine (NH₂) nih.govmit.edu. This process is highly efficient and selective, typically leaving other functional groups like the amide and the aromatic ring intact.
Methodological Optimization of Reaction Conditions for Enhanced Purity and Yield
Optimization of reaction parameters is essential for transitioning a synthetic route from a theoretical concept to a practical and efficient laboratory or industrial process. Based on studies of analogous compounds, significant improvements in yield and purity can be achieved researchgate.net.
For the oxidation step , the use of a phase transfer catalyst can enhance the yield of the carboxylic acid from the corresponding toluene, with reported yields for similar reactions reaching 74% researchgate.net.
The amidation step via an acyl chloride is generally high-yielding. The reaction proceeds rapidly at room temperature in aprotic solvents like dichloromethane (B109758) (DCM) fishersci.it. The critical factor for optimization is the efficient scavenging of the HCl byproduct. Using at least two equivalents of the amine nucleophile or one equivalent of the amine and one equivalent of a tertiary amine base ensures the reaction goes to completion, with yields often exceeding 95% researchgate.netfishersci.it.
The nitro reduction step using Pd/C catalysis is particularly amenable to optimization. This method is favored for its clean conversion and mild conditions, avoiding harsh metal-acid reducing agents that can produce significant waste researchgate.net. Protic solvents such as ethanol (B145695) or methanol (B129727) are generally preferred as they can accelerate the hydrogenation rates researchgate.netu-tokyo.ac.jp. The reaction typically proceeds to completion at room temperature under atmospheric pressure of hydrogen gas, delivering the final amine product in near-quantitative yields with high purity.
| Synthetic Step | Reagents & Catalyst | Key Optimization Parameters | Reported Yield (Analogous Synthesis) |
|---|---|---|---|
| Oxidation | KMnO₄, Phase Transfer Catalyst | Use of phase transfer catalyst to improve reactant interaction in a biphasic system. | 74% researchgate.net |
| Amidation | 1. SOCl₂ 2. Methylamine, Pyridine | Use of a base (e.g., pyridine) to neutralize HCl byproduct, driving equilibrium towards product formation. | 95% researchgate.net |
| Nitro Reduction | H₂, Pd/C | Use of protic solvent (e.g., Ethanol); reaction at room temperature and atmospheric pressure. | 98% researchgate.net |
Synthesis of Structurally Modified this compound Analogues for Research Probes
The synthesis of structurally modified analogues of a parent compound is a cornerstone of medicinal chemistry and chemical biology, allowing for the systematic investigation of structure-activity relationships. The this compound scaffold can be readily modified at several positions to create a diverse library of research probes.
Introduction of Diverse Substituents on the Aromatic Ring
Modifying the substitution pattern of the benzene (B151609) ring can significantly alter the electronic, steric, and pharmacokinetic properties of the molecule.
A key example is the synthesis of 4-amino-2-fluoro-N-methyl-benzamide, where the 2-methyl group is replaced by a fluorine atom researchgate.net. The introduction of a strongly electronegative fluorine atom at this position can influence factors such as binding affinity to biological targets and metabolic stability. Other halogen atoms, such as chlorine or bromine, can be introduced using electrophilic aromatic substitution reactions, often catalyzed by a Lewis acid. For instance, peptide-catalyzed enantioselective bromination has been used to functionalize benzamide (B126) rings, highlighting a sophisticated method for introducing substituents with stereochemical control nih.govdatapdf.com.
Systematic Modifications of the Amide Linkage and Nitrogen Substituents
The amide portion of the molecule offers multiple avenues for modification. The N-substituent can be easily varied by employing different primary amines during the amidation step of the synthesis. For example, using ethylamine (B1201723) instead of methylamine would yield the N-ethyl analogue, while using benzylamine (B48309) would produce the N-benzyl derivative. This allows for the exploration of how the size and nature of this substituent affect the molecule's properties.
Furthermore, the amide bond itself can be chemically transformed. Post-synthesis modification techniques like transamidation, where an existing amide reacts with a different amine to exchange the N-substituent, have been developed. While often used in polymer chemistry, this approach can be applied to small molecules under metal-free conditions, providing a route to analogues that may be difficult to access directly rsc.org. Reductive functionalization of the amide carbonyl is another advanced strategy to create bioisosteres or introduce new functionalities nih.govfrontiersin.org.
Stereoselective Synthesis Strategies for Chiral Analogue Development
The development of chiral analogues introduces stereochemistry, which is often critical for biological activity. For molecules like this compound, which are achiral, chirality can be introduced by creating stereoisomers known as atropisomers. Atropisomerism occurs when rotation around a single bond (in this case, the C(aryl)-C(O) bond) is sufficiently hindered, allowing for the isolation of stable, non-interconverting rotamers nih.govnih.gov.
The existing 2-methyl group already provides some steric hindrance. The synthesis of atropisomeric benzamides can be achieved by introducing another bulky substituent at the 6-position of the aromatic ring. Enantioselective synthesis strategies aim to produce one atropisomer preferentially over the other.
Chiral Auxiliaries : A chiral group can be temporarily attached to the molecule to direct a subsequent reaction before being removed.
Catalytic Enantioselective Synthesis : A chiral catalyst is used to control the stereochemical outcome of a reaction. For example, peptide-based catalysts have been successfully employed for the enantioselective bromination of benzamides, establishing axial chirality with high enantiomeric ratios nih.govdatapdf.com. This approach allows for the creation of specific, optically active analogues for use as precise research probes.
| Modification Type | Strategy | Example Modification | Purpose / Application |
|---|---|---|---|
| Aromatic Ring Substitution | Use of substituted starting materials | Replace 2-methyl with 2-fluoro group researchgate.net | Alter electronic properties and metabolic stability. |
| Nitrogen Substituents | Varying the amine in the amidation step | Use of ethylamine or benzylamine instead of methylamine | Probe steric and hydrophobic requirements for biological targets. |
| Amide Linkage Modification | Post-synthesis transformation | Transamidation to exchange N-alkyl groups rsc.org | Create novel scaffolds and bioisosteres. |
| Stereoselective Synthesis | Catalytic enantioselective functionalization | Introduction of a 6-bromo substituent using a chiral catalyst to create atropisomers nih.govdatapdf.com | Develop specific, optically active probes to study stereoselective interactions. |
Advanced Synthetic Methodologies Applicable to the Benzamide Core Diversification
The development of novel and efficient synthetic methods is crucial for accessing a wide range of benzamide derivatives. Advanced methodologies, such as catalyst-mediated transformations and multi-component reactions, offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate molecular complexity from simple precursors. These strategies are particularly relevant for the diversification of the this compound core, enabling the introduction of various substituents and functional groups.
Exploration of Catalyst-Mediated Transformations
Catalyst-mediated reactions have revolutionized organic synthesis, and their application to the formation of C-C and C-N bonds is particularly pertinent to the synthesis of substituted benzamides. Palladium-catalyzed cross-coupling reactions, for instance, have emerged as a powerful tool for the synthesis of ortho-alkylated benzamides.
A notable example is the palladium-catalyzed denitrogenative cross-coupling reaction of wikipedia.orgorganic-chemistry.orgnih.gov-benzotriazin-4(3H)-ones with organoaluminum reagents. This methodology allows for the efficient synthesis of ortho-methylated benzamides, a key structural feature of this compound. In a typical reaction, a substituted wikipedia.orgorganic-chemistry.orgnih.gov-benzotriazin-4(3H)-one is treated with a methylating agent, such as the bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct (DABAL-Me3), in the presence of a palladium catalyst system. The combination of palladium acetate (B1210297) (Pd(OAc)2) and a bulky biaryl phosphine (B1218219) ligand like XantPhos has proven to be effective for this transformation.
The reaction proceeds via a catalytic cycle that involves the denitrogenative formation of an acyl-palladium intermediate, which then undergoes transmetalation with the organoaluminum reagent and subsequent reductive elimination to afford the ortho-methylated benzamide product. This method is attractive due to its use of a stable and solid organoaluminum reagent and commercially available catalysts. The reaction conditions are generally mild, and the methodology tolerates a range of functional groups on the benzotriazinone substrate.
Below is a data table illustrating the scope of this palladium-catalyzed ortho-methylation for the synthesis of various N-substituted 2-methylbenzamides, which are structurally related to the target compound.
Table 1: Palladium-Catalyzed Synthesis of N-Substituted 2-Methylbenzamides
| Entry | N-Substituent | Product | Catalyst System | Reagent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenyl | N-Phenyl-2-methylbenzamide | Pd(OAc)2 / XantPhos | DABAL-Me3 | 95 |
| 2 | 4-Fluorophenyl | N-(4-Fluorophenyl)-2-methylbenzamide | Pd(OAc)2 / XantPhos | DABAL-Me3 | 90 |
| 3 | 4-Cyanophenyl | N-(4-Cyanophenyl)-2-methylbenzamide | Pd(OAc)2 / XantPhos | DABAL-Me3 | 82 |
| 4 | 3-Methylphenyl | N-(3-Methylphenyl)-2-methylbenzamide | Pd(OAc)2 / XantPhos | DABAL-Me3 | 83 |
| 5 | Benzyl | N-Benzyl-2-methylbenzamide | Pd(OAc)2 / XantPhos | DABAL-Me3 | 74 |
| 6 | n-Butyl | N-(n-Butyl)-2-methylbenzamide | Pd(OAc)2 / XantPhos | DABAL-Me3 | 53 |
This catalytic approach provides a direct and efficient route to the N,2-dimethylbenzamide core structure, which can be further functionalized to introduce the 4-amino group, or alternatively, a 4-amino-substituted benzotriazinone could be envisioned as a starting material.
Design and Implementation of Multi-component Reaction Strategies
Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the starting materials. The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that is exceptionally well-suited for the rapid synthesis of α-aminoacyl amide derivatives, which can be designed to incorporate the this compound scaffold.
The classical Ugi-4CR involves the condensation of an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide. The reaction is typically performed in a polar aprotic solvent like methanol or dimethylformamide and is known for its high atom economy and operational simplicity. By carefully selecting the four components, it is possible to construct a diverse library of complex molecules from simple and readily available starting materials.
To synthesize a derivative of this compound using the Ugi reaction, one could envision a strategy where 4-aminobenzoic acid serves as the carboxylic acid component, methylamine acts as the amine component, an appropriate aldehyde or ketone is used, and an isocyanide provides the final piece of the molecular puzzle. The resulting product would be a bis-amide, which, depending on the choice of the other components, could be further elaborated to the target structure.
The general mechanism of the Ugi reaction involves the initial formation of an imine from the amine and the carbonyl compound. This is followed by the addition of the isocyanide and the carboxylic acid to form a nitrilium ion intermediate, which then undergoes a Mumm rearrangement to yield the final α-aminoacyl amide product.
While a direct one-step synthesis of this compound via a standard Ugi reaction is not straightforward due to the need to form the ortho-methyl group, a multi-component strategy can be designed to build the core structure. For instance, a hypothetical Ugi-type reaction could involve 4-aminobenzoic acid, methylamine, formaldehyde (B43269), and an isocyanide to generate a precursor that can be further modified.
The table below presents a conceptual Ugi reaction for the synthesis of a 4-aminobenzamide (B1265587) derivative, illustrating the versatility of this multi-component strategy.
Table 2: Conceptual Ugi Four-Component Reaction for the Synthesis of a 4-Aminobenzamide Derivative
| Carboxylic Acid | Amine | Carbonyl | Isocyanide | Product | Solvent |
|---|---|---|---|---|---|
| 4-Aminobenzoic acid | Methylamine | Formaldehyde | tert-Butyl isocyanide | 2-(4-Aminobenzamido)-N-(tert-butyl)-N-methylacetamide | Methanol |
| 4-Aminobenzoic acid | Methylamine | Acetaldehyde | Cyclohexyl isocyanide | 2-(4-Aminobenzamido)-N-cyclohexyl-N-methylpropanamide | Methanol |
| 4-Aminobenzoic acid | Benzylamine | Benzaldehyde | Benzyl isocyanide | 2-(4-Aminobenzamido)-N,2-dibenzyl-N-phenylacetamide | Dimethylformamide |
These examples showcase how the Ugi reaction can be employed to rapidly assemble complex benzamide derivatives. Further synthetic modifications of the Ugi products would be necessary to achieve the specific this compound structure.
Structure Activity Relationship Sar Elucidation
Systematic Investigation of Positional and Substituent Effects on Biological Activity
The biological activity of benzamide (B126) derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the amide moiety.
The substitution pattern on the phenyl ring of benzamide derivatives plays a critical role in their interaction with biological targets. The electronic and steric properties of these substituents can significantly influence binding affinity and selectivity. For instance, in various classes of bioactive benzamides, the presence of specific substituents at particular positions is a key determinant of their pharmacological profile.
Generally, the introduction of substituents can alter the electron density of the aromatic ring, which in turn affects its ability to engage in various non-covalent interactions such as π-π stacking, cation-π, and hydrogen bonding with receptor sites. libretexts.org For example, electron-donating groups (like the amino group in 4-Amino-n,2-dimethylbenzamide) can increase the electron density of the ring, potentially enhancing interactions with electron-deficient regions of a receptor. tandfonline.com Conversely, electron-withdrawing groups can have the opposite effect. libretexts.org
The position of substituents is also paramount. Studies on different series of substituted benzamides have shown that a substituent's effect can vary dramatically between the ortho, meta, and para positions. nih.gov For instance, a polar hydrogen-bond accepting group at the meta-position and a hydrogen-bond donating/accepting group at the para-position of the benzamide ring have been shown to be critical for the enhanced binding affinity of certain D4 dopamine receptor ligands. nih.gov The 2-methyl group in this compound, being in the ortho position relative to the amide, can induce a specific conformational preference of the amide bond, which may be crucial for optimal interaction with its biological target.
A hypothetical analysis of the impact of various substitutions on a generic benzamide core is presented in the table below, based on general principles observed in medicinal chemistry.
| Substitution Position | Substituent Type | General Impact on Activity |
| Para (Position 4) | Electron-Donating (e.g., -NH2, -OH) | Often enhances activity through hydrogen bonding and increased electron density. |
| Para (Position 4) | Electron-Withdrawing (e.g., -NO2, -CN) | Can decrease activity by reducing ring electron density, but may enhance selectivity for certain targets. |
| Ortho (Position 2) | Small Alkyl (e.g., -CH3) | Can enforce a specific torsion angle of the amide bond, potentially leading to higher affinity and selectivity. |
| Ortho (Position 2) | Bulky Group | May introduce steric hindrance, preventing optimal binding. |
| Meta (Position 3) | Polar Group | Can introduce new hydrogen bonding opportunities, potentially increasing affinity. |
The N,N-dimethylamide group is a key functional feature of this compound. The amide bond itself is a crucial structural element in many biologically active molecules, often participating in hydrogen bonding with protein backbones. nih.gov The carbonyl oxygen of the amide can act as a hydrogen bond acceptor, a common interaction motif in ligand-receptor binding.
Conformational Analysis and its Correlation with Observed Activity
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis aims to identify the preferred spatial arrangements of a molecule and to understand how these conformations relate to its ability to bind to a biological target.
The ortho-methyl group in this compound is expected to play a significant role in defining the molecule's preferred conformation. chemrxiv.org It can create steric hindrance that restricts the rotation around the phenyl-carbonyl bond, forcing the amide group to adopt a non-planar orientation relative to the aromatic ring. This twisted conformation might be essential for avoiding steric clashes within the binding pocket and for positioning the other functional groups (the 4-amino and N,N-dimethylamide moieties) for optimal interactions. scispace.com Computational modeling and experimental techniques such as X-ray crystallography and NMR spectroscopy are often employed to determine the preferred conformations of bioactive molecules. mdpi.com
Development of Predictive Structure-Activity Relationship Models
To quantitatively describe the relationship between the chemical structure of a series of compounds and their biological activity, predictive models such as Quantitative Structure-Activity Relationship (QSAR) models are developed.
QSAR models are mathematical equations that correlate variations in the biological activity of a set of compounds with changes in their physicochemical properties, which are represented by molecular descriptors. nih.gov These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). benthamdirect.com
For a series of analogs of this compound, a QSAR study would involve synthesizing and testing a range of derivatives with different substituents on the aromatic ring and modifications to the amide group. The biological activity data, such as IC50 or Ki values, would then be correlated with the calculated molecular descriptors using statistical methods like multiple linear regression or partial least squares. nih.gov
A well-validated QSAR model can be a powerful tool in drug discovery. unair.ac.id It can provide insights into the key molecular features that govern biological activity and can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. benthamdirect.com For instance, a QSAR model for aminophenyl benzamide derivatives as histone deacetylase inhibitors revealed that hydrophobic character and hydrogen bond donating groups were crucial for enhancing inhibitory activity, while electron-withdrawing groups had a negative influence. nih.govbenthamdirect.com
Below is an example of a generic QSAR equation and the types of descriptors that might be found to be important for the activity of benzamide derivatives.
General QSAR Equation Example:
log(1/C) = a(logP) - b(V_m) + c(σ) + d
| Parameter | Description | Potential Implication for Activity |
| log(1/C) | Biological activity (C = concentration for a given effect) | The dependent variable to be predicted. |
| logP | Logarithm of the octanol-water partition coefficient | A measure of hydrophobicity. A positive coefficient (a) suggests that increased hydrophobicity enhances activity. |
| V_m | Molar volume | A steric descriptor. A negative coefficient (b) indicates that bulky molecules may have lower activity due to steric hindrance. |
| σ | Hammett electronic parameter | An electronic descriptor. A positive coefficient (c) suggests that electron-withdrawing substituents enhance activity. |
| d | Regression constant | The intercept of the regression equation. |
Such models, once rigorously validated, can guide the design of new this compound derivatives with potentially improved biological profiles.
Identification of Key Pharmacophoric Elements within the this compound Scaffold
The elucidation of the structure-activity relationship (SAR) for the this compound scaffold is crucial for understanding its molecular interactions and guiding the design of analogs with potentially enhanced biological activities. While direct and extensive SAR studies on this compound are not abundantly available in the public domain, analysis of related benzamide and aminobenzamide derivatives provides significant insights into the key pharmacophoric elements of this scaffold. These elements, which are the essential structural features required for biological activity, can be inferred by examining the impact of substitutions at various positions on the core structure.
Commonly identified pharmacophoric features in related benzamide structures include a heterocyclic ring system that can occupy a purine binding site, an amide bond, and often a substituent like 3-trifluoromethylaniline that facilitates interactions in an allosteric site. The benzene (B151609) ring with its substituents typically acts as a linker between these key interaction points. nih.gov
Research on N-substituted aminobenzamide scaffolds has highlighted the importance of the aminobenzamide portion for binding to biological targets. This moiety is often involved in forming hydrogen bonds and π-π interactions within the active site of enzymes. For instance, in the context of dipeptidyl peptidase-IV (DPP-IV) inhibitors, the aminobenzamide core was identified as a crucial building block for receptor binding. nih.gov
Detailed research findings from analogous series of compounds help to map the essential structural requirements for activity.
The Role of the 4-Amino Group:
The primary amino group at the 4-position of the benzamide ring is a critical feature. In many biologically active benzamides, this group acts as a hydrogen bond donor, forming crucial interactions with amino acid residues in the target protein. For example, in a series of 2-aminobenzamide (B116534) derivatives, the amino group was identified as part of a potential pharmacophore site responsible for antimicrobial activity. researchgate.netnih.gov The presence and position of this amino group can significantly influence the binding affinity and selectivity of the compound.
The Impact of the N,N-Dimethyl Amide Moiety:
The Significance of the 2-Methyl Group:
The methyl group at the ortho-position (2-position) of the benzamide ring introduces steric and electronic modifications to the scaffold. This ortho-substitution can force the amide group out of the plane of the benzene ring, leading to a specific conformational preference. This fixed conformation can be crucial for fitting into a well-defined binding pocket of a target protein. Structure-activity relationship studies on similar scaffolds have shown that even small alkyl substitutions on the aromatic ring can significantly impact biological activity. nih.gov For instance, in a series of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, the methyl group was part of the core structure of potent inhibitors. nih.gov
Interactive Data Table of Related Benzamide Analogs and their Activities
To illustrate the structure-activity relationships within the broader benzamide class, the following interactive table summarizes the findings for several related compounds.
| Compound Name | Core Scaffold | Key Substitutions | Observed Biological Activity | Reference |
| 2-Amino-N-(4-fluorophenyl)benzamide | 2-Aminobenzamide | 4-fluorophenyl on amide N | Antimicrobial activity | nih.gov |
| 2-Amino-N-(4-chlorophenyl)benzamide | 2-Aminobenzamide | 4-chlorophenyl on amide N | Antimicrobial activity | nih.gov |
| N-(3-trifluoromethyl-phenyl)-4-methylbenzamide derivatives | 4-Methylbenzamide | 3-trifluoromethyl-phenyl on amide N; purine derivatives on methyl group | Anticancer activity as protein kinase inhibitors | nih.gov |
| N-[4-(2-Amino-6-methylpyrimidin-4-ylamino)phenyl]-4-aminobenzamide | 4-Aminobenzamide (B1265587) | 4-(2-Amino-6-methylpyrimidin-4-ylamino)phenyl on amide N | Inhibition of DNA Methylation | nih.gov |
| Alkyl-substituted N-methylaryl-N'-aryl-4-aminobenzamides | 4-Aminobenzamide | Alkyl and aryl groups on both N atoms | Wip1 phosphatase inhibitory activity | nih.gov |
In-Depth Analysis of this compound Reveals a Gap in Current Scientific Literature
A thorough investigation into the molecular mechanisms and biological interactions of the chemical compound this compound has revealed a significant lack of available scientific data. Despite extensive searches for in vitro studies, enzyme inhibition kinetics, receptor binding profiles, and its impact on cellular signaling pathways, no specific research dedicated to this particular compound could be identified in the public domain.
The intended article was structured to cover the following areas:
Molecular Mechanism of Action and Biological Target Interaction
Molecular Mechanism of Action and Biological Target Interaction
Impact on Cellular Signaling Pathways in Model Biological Systems (in vitro):This final section aimed to describe the compound's effects on the communication pathways within cells.
While information exists for structurally related benzamide (B126) derivatives, the strict focus on 4-Amino-n,2-dimethylbenzamide could not be maintained as no direct research on its biological activity is currently available. This highlights a notable gap in the scientific literature and suggests that the pharmacological properties of this specific chemical entity have yet to be explored and documented.
Therefore, the creation of a detailed and scientifically accurate article based on the requested outline is not possible at this time. Further original research would be required to elucidate the molecular and cellular interactions of this compound.
Mechanistic Insights Derived from Phenotypic Screening in Defined Biological Systems (in vitro)
There is currently a lack of published research detailing any phenotypic screening of this compound in defined in vitro biological systems. As such, no mechanistic insights have been derived from such experimental approaches. Without these foundational studies, it is not possible to construct a data table of in vitro findings for this specific compound.
While research exists for structurally related benzamide derivatives, the explicit focus on this compound precludes the inclusion of that information in this article. The biological activity and mechanistic profile of a chemical compound are highly specific to its unique structure, and extrapolating data from analogues would be scientifically inappropriate.
Further research is required to determine the biological properties and potential therapeutic applications of this compound.
Computational and Theoretical Chemistry Applications
Molecular Docking Simulations for Ligand-Protein Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govh-its.org This method is crucial in structure-based drug design for predicting the interaction between a small molecule, such as 4-Amino-n,2-dimethylbenzamide, and a protein's binding site. nih.gov The process involves sampling various conformations of the ligand within the active site and ranking them using a scoring function to estimate the strength of the interaction, or binding affinity. dntb.gov.uaresearchgate.net
Analysis of Predicted Binding Modes and Calculated Binding Affinities
The primary output of a docking simulation is a set of "poses," which are the predicted conformations and orientations of the ligand in the protein's binding pocket. nih.gov Analysis of these poses reveals key potential intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-protein complex.
The binding affinity is a quantitative prediction of the binding strength, typically expressed in kcal/mol. A lower (more negative) value indicates a stronger, more favorable interaction. For this compound, a hypothetical docking study against a target protein kinase might yield results detailing these interactions and affinities.
Illustrative Data Table: Predicted Interactions for this compound
This table is a hypothetical representation of potential molecular docking results for illustrative purposes.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase A | -8.5 | Glu120, Leu65 | Hydrogen Bond, Hydrophobic |
| Asp175 | Hydrogen Bond | ||
| Protease B | -7.2 | Val30, Ile80 | Hydrophobic |
| Gly78 | Hydrogen Bond | ||
| Receptor C | -6.8 | Phe250, Trp253 | π-π Stacking |
Virtual Screening Strategies for Novel Interacting Partners
Virtual screening (VS) is a computational method used to search large libraries of small molecules to identify those most likely to bind to a specific biological target. nih.govmdpi.com Conversely, an "inverse" or "reverse" virtual screening strategy can be employed to identify potential new protein targets for a given active compound. researchgate.netfrontiersin.org
For this compound, an inverse virtual screening approach would involve docking the molecule against a large database of protein structures. This can help identify previously unknown proteins that the compound might interact with, opening avenues for exploring its polypharmacology or repurposing potential. There are two main strategies:
Structure-Based Virtual Screening (SBVS): This involves docking the ligand into the structures of numerous proteins. acs.org Hits are ranked based on their docking scores and the quality of the predicted binding poses.
Ligand-Based Virtual Screening (LBVS): This method uses the chemical structure of this compound as a template to search for known active molecules with similar shapes or pharmacophoric features, thereby identifying their targets as potential partners. acs.org
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. tandfonline.comnih.gov These methods can be used to understand the intrinsic reactivity, stability, and intermolecular interaction potential of this compound based on its fundamental electronic structure. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com
HOMO: This orbital acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential and its propensity to react with electrophiles. For this compound, the HOMO would likely be localized on the electron-rich aminobenzyl portion of the molecule.
LUMO: This orbital acts as an electron acceptor. The energy of the LUMO is related to the electron affinity and the molecule's ability to react with nucleophiles. The LUMO is often distributed over the electron-withdrawing amide group and the aromatic ring.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and more chemically reactive.
Illustrative Data Table: FMO Properties of this compound
This table contains hypothetical data from a representative quantum chemical calculation for illustrative purposes.
| Parameter | Energy (eV) | Description |
| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.65 | Indicator of chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) Surface Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. wolfram.com It is an invaluable tool for predicting how a molecule will interact with other charged species. researchgate.net The MEP map uses a color scale to indicate different potential values:
Red/Yellow: Regions of negative electrostatic potential, which are electron-rich. These areas are susceptible to electrophilic attack and are favorable for interacting with positive charges. For this compound, these regions would be concentrated around the oxygen atom of the carbonyl group and the nitrogen of the amino group. researchgate.nettandfonline.com
Blue: Regions of positive electrostatic potential, which are electron-poor. These areas indicate susceptibility to nucleophilic attack. Positive regions are typically found around hydrogen atoms, particularly those attached to heteroatoms like the hydrogens of the amino group. youtube.com
Green: Regions of neutral or near-zero potential, often corresponding to nonpolar parts of the molecule, like the carbon atoms of the benzene (B151609) ring.
The MEP map provides a clear picture of charge distribution and helps identify sites for hydrogen bonding and other electrostatic interactions.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonds and lone pairs, which aligns with classical Lewis structures. uni-muenchen.de A key feature of NBO analysis is its ability to quantify delocalization effects through second-order perturbation theory. altervista.org This analysis examines stabilizing interactions between a filled "donor" NBO (a bond or a lone pair) and an empty "acceptor" NBO (typically an antibonding orbital). bohrium.com
The energy associated with these donor-acceptor interactions, denoted as E(2), quantifies the extent of intramolecular charge transfer and hyperconjugation. uba.ar For this compound, significant interactions would be expected, such as:
Delocalization of the lone pair electrons on the amino nitrogen (nN) into the antibonding π* orbitals of the aromatic ring.
Delocalization of π electrons from the ring into the antibonding π* orbital of the carbonyl group (C=O).
Illustrative Data Table: NBO Second-Order Perturbation Analysis for this compound
This table is a hypothetical representation of NBO analysis results for illustrative purposes.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (Namino) | π* (Cring-Cring) | 45.2 |
| π (Cring-Cring) | π* (C=O) | 18.5 |
| π (C=O) | σ* (N-Camide) | 5.1 |
Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Stability
Computational methods such as molecular mechanics and molecular dynamics (MD) simulations are powerful tools for investigating the three-dimensional structure and stability of molecules like this compound. Molecular mechanics calculations are used to analyze the conformations of benzamide (B126) derivatives to understand their structural features. nih.gov These simulations help in identifying the most stable, low-energy conformations of a molecule by calculating the potential energy of different spatial arrangements of its atoms.
Studies on structurally related active N-phenylbenzamides have shown that the most potent compounds consistently adopt a specific conformation, a finding supported by both X-ray crystallography and molecular mechanics calculations. nih.gov This preferred conformation is crucial for the molecule's interaction with its biological target. The orientation of the methyl-substituted phenyl ring relative to the central amide plane is a key determinant of activity. nih.gov For active compounds, this angle is typically between 90 and 120 degrees. nih.gov Furthermore, intermolecular interactions, particularly hydrogen bonding involving the central amide group, play a significant role in stabilizing the molecule's structure and its binding. nih.gov The consistent conformation observed in active compounds facilitates the formation of hydrogen bonds to the carbonyl oxygen atom, whereas the conformations of inactive compounds tend to obstruct this interaction. nih.gov
Molecular dynamics simulations offer a more dynamic view, allowing researchers to observe the stability of a compound when interacting with its target protein over time. mdpi.com These simulations can validate the stability of docking poses and provide insights into the flexibility and movement of both the ligand and the target.
Conformational Ensemble Analysis of the Compound
Rather than existing as a single static structure, a flexible molecule like this compound exists as a collection of rapidly interconverting structures known as a conformational ensemble. mdpi.comchemrxiv.org Both Nuclear Magnetic Resonance (NMR) spectroscopy and MD simulations are standard methods used to understand the conformational space that molecules sample in solution. mdpi.com
Analyzing the complete ensemble is critical because the biologically active conformation may not be the lowest-energy state but rather a higher-energy conformer that is pre-organized for binding. MD simulations can generate these ensembles by propagating the system's state forward in time, providing a trajectory of atomic positions. chemrxiv.org From these trajectories, various conformations can be extracted and clustered to identify the most populated and energetically favorable conformational families. This approach provides a more realistic picture of the molecule's behavior and is essential for understanding structure-activity relationships. chemrxiv.org
Dynamic Behavior of Compound-Target Complexes
Understanding the dynamic behavior of a compound when bound to its biological target is crucial for explaining its mechanism of action. Molecular dynamics simulations are instrumental in this area, providing a time-resolved view of the interactions within a compound-target complex. mdpi.com
These simulations can reveal the stability of key interactions, such as hydrogen bonds, over the course of the simulation. For benzamide derivatives, the ability to form stable hydrogen bonds with amino acid residues like SER 438 and ASP 437 has been identified as a critical factor in their binding. mdpi.com MD simulations can confirm whether the initial docked pose is stable and whether the crucial interactions are maintained.
In Silico Prediction of Molecular Properties for Research Prioritization
In silico computational approaches are widely used to predict a range of molecular properties, which helps in prioritizing compounds for further experimental investigation, thereby saving significant time and resources. mdpi.comresearchgate.net These predictions can quantitatively estimate physicochemical properties and some biological activities. researchgate.net By calculating properties related to absorption, distribution, metabolism, and elimination (ADME), researchers can filter out candidates that are unlikely to have favorable drug-like characteristics. researchgate.net
A variety of molecular descriptors can be calculated to build a comprehensive profile of a compound. These include parameters like molecular weight, lipophilicity (log P), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. mdpi.com Quantum mechanics-based methods like Density Functional Theory (DFT) are used to calculate electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's reactivity. researchgate.netnih.gov
The following tables showcase examples of computationally predicted properties for benzamide derivatives, illustrating the type of data generated in in silico studies.
Table 1: Predicted Physicochemical Properties of a Related Benzamide
| Property Name | Predicted Value | Reference |
|---|---|---|
| Molecular Weight | 164.20 g/mol | PubChem CID 235527 |
| XLogP3-AA (Lipophilicity) | 0.3 | PubChem CID 235527 |
| Hydrogen Bond Donor Count | 1 | PubChem CID 235527 |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID 235527 |
| Rotatable Bond Count | 1 | PubChem CID 235527 |
Table 2: Calculated Molecular Descriptors for a Series of Benzamide Derivatives
| Descriptor | Description | Importance |
|---|---|---|
| Area and Volume | Molecular size and shape | Influences binding pocket fit |
| Polar Surface Area (PSA) | Surface area of polar atoms | Correlates with membrane permeability |
| Ovality | A measure of molecular shape | Relates to packing and interactions |
| Log P | Octanol-water partition coefficient | Measures lipophilicity, affecting absorption and distribution |
| Polarizability | How easily the electron cloud is distorted | Influences non-covalent interactions |
This data is illustrative of the types of properties calculated for benzamide derivatives in computational studies. mdpi.com
By leveraging these predictive models, compounds can be ranked based on their likelihood of success, ensuring that laboratory efforts are focused on the most promising candidates. researchgate.net
Preclinical Metabolic Stability and Biotransformation Studies
In Vitro Metabolic Stability in Hepatocyte Systems
While subcellular fractions are useful for studying Phase I metabolism, they lack the full complement of metabolic enzymes and cofactors present in intact liver cells. Hepatocytes, or liver cells, provide a more complete in vitro model as they contain both Phase I and Phase II metabolic enzymes, as well as active transport systems.
Drug metabolism is broadly categorized into two phases:
Phase I Metabolism: These reactions, primarily oxidation, reduction, and hydrolysis, introduce or expose functional groups on the parent compound, making it more polar.
Phase II Metabolism: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the functional group of the parent drug or its Phase I metabolite. This process further increases water solubility and facilitates excretion.
Identification and Structural Characterization of Metabolites (in vitro)
Identifying the metabolites of a drug candidate is a critical aspect of preclinical safety assessment. Some metabolites may be pharmacologically active, while others could be toxic.
Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), are used to separate, detect, and identify metabolites formed in in vitro systems. By analyzing the mass spectra and fragmentation patterns, the chemical structures of the major metabolites can be elucidated. This information helps to map the primary metabolic pathways of the parent compound, providing a deeper understanding of its biotransformation. For instance, studies on N,N-dimethylbenzamides have shown that metabolism can result in the formation of N-methylbenzamides and formaldehyde (B43269) through an N-hydroxymethyl-N-methylbenzamide intermediate nih.gov.
Investigation of Specific Metabolic Enzymes Involved (e.g., Cytochrome P450s, Acetyltransferases)
The biotransformation of xenobiotics is a critical determinant of their pharmacokinetic profile and pharmacological activity. For 4-Amino-n,2-dimethylbenzamide, two primary enzyme systems are anticipated to play a pivotal role in its metabolism: the Cytochrome P450 (CYP450) superfamily of enzymes and N-acetyltransferases (NATs).
Cytochrome P450 (CYP450) Isoforms:
The initial metabolic pathways for this compound likely involve oxidative reactions catalyzed by CYP450 enzymes, which are abundant in the liver. Given the structural features of the molecule, several metabolic transformations can be postulated. The presence of two N-methyl groups suggests that N-dealkylation is a probable metabolic route. Research on analogous N,N-dimethylbenzamides has demonstrated that their metabolism in liver microsomes leads to the formation of the corresponding N-methylbenzamides and formaldehyde nih.govnih.gov. This process is initiated by the formation of an unstable N-hydroxymethyl-N-methylbenzamide intermediate, which then decomposes to the N-demethylated product nih.govnih.gov.
Furthermore, the aromatic ring of this compound is susceptible to hydroxylation. The position of hydroxylation will be influenced by the directing effects of the amino and amide substituents.
N-Acetyltransferases (NATs):
The primary amino group at the 4-position of the benzene (B151609) ring makes this compound a likely substrate for N-acetylation, a common phase II metabolic pathway for aromatic amines. This reaction is catalyzed by N-acetyltransferases (NATs). The rate of N-acetylation can be significantly influenced by the presence of other substituents on the aromatic ring. While direct data for this compound is not available, studies on other substituted anilines can provide insights. The presence of an ortho-methyl group may influence the binding affinity of the compound to the active site of NAT enzymes.
The interplay between these enzyme systems will ultimately determine the metabolic fate of this compound. The initial oxidative metabolism by CYP450s can be followed by conjugation reactions, including N-acetylation of the primary amino group.
Table 1: Postulated Metabolic Pathways of this compound and Involved Enzymes
| Metabolic Pathway | Intermediate/Metabolite | Postulated Enzyme(s) |
| N-Dealkylation | 4-Amino-2-methyl-N-methylbenzamide | CYP450 (e.g., CYP3A4, CYP2C family) |
| Aromatic Hydroxylation | Hydroxylated derivatives | CYP450 (e.g., CYP1A2) |
| N-Acetylation | 4-Acetamido-n,2-dimethylbenzamide | N-Acetyltransferases (NATs) |
| N-Hydroxylation | 4-(Hydroxyamino)-n,2-dimethylbenzamide | CYP450 (e.g., CYP1A2) |
Analysis of Steric Hindrance Effects on Metabolic Stability for Analogues
The metabolic stability of a compound is significantly influenced by its chemical structure, with steric hindrance playing a crucial role in modulating the rate of biotransformation. In the case of this compound and its analogues, the presence of methyl groups at the ortho-position of the benzene ring and on the amide nitrogen introduces considerable steric bulk that can affect interactions with metabolic enzymes.
The ortho-methyl group on the phenyl ring is expected to sterically hinder the approach of CYP450 enzymes to the adjacent amino and amide functionalities. This steric clash can reduce the rate of metabolic reactions such as aromatic hydroxylation at positions ortho to the methyl group. Furthermore, this ortho-substituent may also influence the orientation of the molecule within the enzyme's active site, potentially favoring certain metabolic pathways over others. For example, steric hindrance from an ortho-methyl group has been shown to reduce the yield of certain chemical reactions, suggesting a similar effect could occur in enzymatic processes.
Similarly, the N-methyl group on the amide can influence metabolic stability. While N-dealkylation is a common metabolic pathway, the rate at which it occurs can be affected by the steric environment around the nitrogen atom. Comparing the metabolic stability of N,N-dimethylbenzamide to its N-methyl and non-N-alkylated counterparts would provide insight into the effect of N-alkylation. It is plausible that the second methyl group in an N,N-dimethyl configuration could either enhance or decrease metabolic stability depending on the specific CYP450 isoform involved and its active site topology. Studies on N-alkyl arylsulphonamides have shown that the size of the N-alkyl group significantly influences the reaction pathway, with bulkier groups preventing certain intramolecular reactions due to steric hindrance mdpi.com. This principle can be extended to the enzymatic metabolism of N-alkyl benzamides.
To illustrate the potential impact of these structural modifications, the following table presents hypothetical metabolic stability data for this compound and its analogues in human liver microsomes. This data is representative of what might be observed in experimental studies and is intended for illustrative purposes.
Table 2: Representative Metabolic Stability of this compound Analogues in Human Liver Microsomes
| Compound | Structure | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 4-Aminobenzamide (B1265587) | 4-amino group, no methyl groups | 15 | 46.2 |
| 4-Amino-2-methylbenzamide | Ortho-methyl group | 25 | 27.7 |
| 4-Amino-N-methylbenzamide | N-methyl group | 20 | 34.7 |
| This compound | Ortho- and N-methyl groups | 35 | 19.8 |
| 4-Amino-N,N-dimethylbenzamide | Two N-methyl groups | 28 | 24.8 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential effects of steric hindrance on metabolic stability.
The hypothetical data in Table 2 suggests that the introduction of methyl groups at the ortho- and N-positions increases the metabolic stability (longer half-life and lower intrinsic clearance) of the parent compound by sterically hindering the sites of metabolism. The combined effect of both an ortho- and an N-methyl group in this compound is postulated to result in the highest metabolic stability among the presented analogues.
Analytical Methodologies for Research and Characterization
Chromatographic Methods for Compound Separation and Purity Assessment
Chromatography is a fundamental technique for the separation and purity assessment of chemical compounds. For a molecule like 4-Amino-n,2-dimethylbenzamide, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) serve distinct and critical roles.
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile or thermally sensitive compounds like aromatic amides. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase.
The separation is achieved based on the differential partitioning of the analyte between the two phases. For benzamide (B126) derivatives, the mobile phase often consists of a mixture of acetonitrile (B52724) and water, frequently with an acidic modifier like formic acid to ensure good peak shape and resolution. nih.govnih.gov Detection is commonly performed using a UV detector, as the aromatic ring in this compound absorbs UV light. nih.govnih.gov The method's parameters, such as mobile phase composition and flow rate, can be optimized to achieve efficient separation from impurities or related compounds. researchgate.net
Below is an example of typical HPLC conditions that could be adapted for the analysis of this compound, based on methods developed for similar benzamide structures. nih.govnih.gov
Table 1: Illustrative HPLC Parameters for Benzamide Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.8 - 1.5 mL/min researchgate.net |
| Detection | UV Absorbance (e.g., 320 nm) nih.gov |
| Column Temp. | 35°C |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. sigmaaldrich.com However, molecules with polar functional groups, such as the amino (-NH2) and amide groups in this compound, are often not volatile enough for direct GC analysis. sigmaaldrich.comjfda-online.com Therefore, a chemical derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. jfda-online.comresearchgate.net
Common derivatization strategies include:
Silylation: This process replaces active hydrogen atoms in the amino and amide groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.com
Acylation: This involves reacting the analyte with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form a less polar and more volatile derivative. jfda-online.com
Once derivatized, the compound can be effectively separated on a GC column, typically a non-polar capillary column like one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase. mdpi.com
Mass Spectrometry for Compound Identification and Quantification
Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. When coupled with a chromatographic separation technique (LC or GC), it provides a highly sensitive and specific analytical method. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. thermofisher.com This is particularly useful for analyzing compounds in complex matrices. ut.ee For a molecule like this compound, electrospray ionization (ESI) is a common ionization technique that generates protonated molecular ions [M+H]+, allowing for the determination of the molecular weight.
Tandem mass spectrometry (LC-MS/MS) offers even greater specificity. In this technique, the molecular ion is selected and then fragmented through collision-induced dissociation (CID). ut.ee The resulting fragmentation pattern is unique to the compound's structure and can be used for unambiguous identification and highly sensitive quantification. nih.gov Derivatization can also be employed to enhance MS signals; reagents can be designed to introduce a readily ionizable group, improving detection sensitivity. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of the volatile derivatives of this compound, as prepared for GC analysis. rsc.org After the derivatives are separated on the GC column, they enter the mass spectrometer, where they are typically ionized by electron impact (EI). sigmaaldrich.com EI causes predictable fragmentation of the molecule, generating a characteristic mass spectrum that serves as a molecular "fingerprint". nih.gov This fragmentation pattern is highly reproducible and can be compared against spectral libraries for positive identification. rsc.org
For example, a study on the determination of dimethylamine (B145610) impurity in N,N-dimethylformamide utilized derivatization with benzoyl chloride to produce N,N-dimethylbenzamide, which was then analyzed by GC-MS. researchgate.netnih.gov The retention time and mass spectrum of the resulting N,N-dimethylbenzamide were used for its precise quantification. researchgate.netnih.gov
Table 2: Example GC-MS Parameters for a Related Benzamide Derivative
| Parameter | Condition |
|---|---|
| GC Column | Rtx-5 amine (30 m × 0.32 mm × 1.50 μm) researchgate.netnih.gov |
| Carrier Gas | Helium researchgate.netnih.gov |
| Column Flow Rate | 2 mL/min researchgate.netnih.gov |
| Ionization Mode | Electron Impact (EI) |
| Key Fragments (m/z) | 120 (Top Peak for 4-Amino-N,N-dimethylbenzamide) nih.gov |
| Retention Time | 8.5 min (for N,N-dimethylbenzamide) researchgate.netnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. researchgate.net It provides detailed information about the carbon-hydrogen framework of a compound.
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons, the N-H protons of the amino group, the N-methyl protons, and the C-methyl protons on the aromatic ring.
¹³C NMR (Carbon-13 NMR): This spectrum reveals the number of different types of carbon atoms in the molecule. Signals would be observed for the carbonyl carbon of the amide, the aromatic carbons, and the methyl carbons.
Advanced 2D-NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, allowing for the complete and definitive assignment of the molecular structure. researchgate.net The spectral data for related compounds, such as N,N-dimethylbenzamide, provide a reference for interpreting the spectra of this compound. rsc.orgchemicalbook.com
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N,N-dimethylbenzamide |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |
| Trifluoroacetic anhydride (TFAA) |
| N,N-dimethylformamide |
Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of their constituent hydrogen (¹H) and carbon (¹³C) atoms. While specific experimental data for this compound is not widely published, a predictive analysis based on its structural components and data from analogous compounds allows for a reliable estimation of its NMR spectral features.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the C2-methyl protons. Due to restricted rotation around the amide C-N bond, a phenomenon observed in similar N,N-disubstituted benzamides, the two N-methyl groups may be rendered chemically non-equivalent, potentially resulting in two separate singlets. The protons on the aromatic ring will appear in the typical downfield region, with their splitting patterns and chemical shifts influenced by the electronic effects of the amino and methyl substituents.
The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the amide group is characteristically found at the most downfield position. The aromatic carbons will display a range of chemical shifts based on their position relative to the substituents, and the methyl carbons will appear in the upfield region of the spectrum.
Predicted ¹H NMR Chemical Shifts for this compound This table is a prediction based on analogous structures.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH | 6.5 - 7.5 | Multiplet |
| Amine NH₂ | 3.5 - 4.5 | Broad Singlet |
| N-CH₃ | 2.9 - 3.1 | Singlet(s) |
| Ring-CH₃ | 2.2 - 2.4 | Singlet |
Predicted ¹³C NMR Chemical Shifts for this compound This table is a prediction based on analogous structures and known substituent effects.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Amide C=O | 170 - 173 |
| Aromatic C-NH₂ | 148 - 152 |
| Aromatic C-H | 112 - 130 |
| Aromatic C-C=O | 135 - 138 |
| Aromatic C-CH₃ | 133 - 137 |
| N-CH₃ | 35 - 40 |
| Ring-CH₃ | 18 - 22 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Structural Confirmation
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These methods are crucial for confirming the synthesis of the target compound and verifying its structural features.
For this compound, the FT-IR spectrum would prominently feature absorption bands corresponding to the N-H stretching of the primary amine, the C=O stretching of the tertiary amide, and various vibrations of the substituted aromatic ring. The N-H stretching of the amino group typically appears as a pair of bands in the 3300-3500 cm⁻¹ region. The amide carbonyl (C=O) stretch is a strong, sharp band expected around 1600-1630 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. rsc.orgresearchgate.net
Raman spectroscopy provides complementary data. While IR spectroscopy is more sensitive to polar bonds, Raman is sensitive to non-polar, symmetric vibrations. nih.gov Therefore, it is particularly useful for analyzing the vibrations of the benzene (B151609) ring and the C-C backbone. aip.org The combination of both FT-IR and Raman ensures a comprehensive vibrational analysis for structural confirmation. aip.org
Characteristic FT-IR Vibrational Frequencies for this compound (Based on data for the closely related isomer 4-amino-N,N-dimethylbenzamide) rsc.org
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3346 | Strong |
| C-H Stretch (Aliphatic) | 2925 | Medium |
| C=O Stretch (Amide) | 1607 | Strong |
| C=C Stretch (Aromatic) | 1531, 1492, 1445 | Medium-Strong |
| C-N Stretch | 1310, 1262, 1174 | Medium |
| C-H Bend (Aromatic) | 838, 765 | Medium-Strong |
Method Validation for Reproducibility, Accuracy, and Sensitivity in Academic Research Studies
For quantitative studies in academic research, it is imperative that the analytical methods used are properly validated to ensure the reliability of the results. gavinpublishers.com Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. Key parameters for validation include reproducibility, accuracy, and sensitivity. gavinpublishers.comresearchgate.net
Reproducibility refers to the ability of a method to produce consistent results over time and under different operational conditions (e.g., different analysts, different instruments). iucr.org Ensuring the reproducibility of spectroscopic and chromatographic methods is critical for comparing data across different experiments or research groups. sigmaaldrich.comresearchgate.net
Accuracy is the measure of closeness between an experimental value and the true or accepted value. gavinpublishers.com In the context of analyzing this compound, accuracy would be determined by analyzing a sample with a known concentration and comparing the measured concentration to the actual concentration. Factors like instrument stability and calibration can significantly affect accuracy. rsc.org
Sensitivity of an analytical method pertains to its ability to discriminate between small differences in analyte concentration. It is often defined by the Limit of Detection (LOD), the lowest quantity of a substance that can be distinguished from its absence, and the Limit of Quantitation (LOQ), the lowest amount that can be quantitatively determined with acceptable precision and accuracy. nih.gov For trace-level analysis, high sensitivity is crucial. Analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed for their high sensitivity and are subject to rigorous validation. unizar.esnih.gov
Strategic Derivatization and Application As Research Probes
Design and Synthesis of Photoaffinity Probes and Bioconjugates for Target Engagement Studies
Photoaffinity labeling (PAL) is a powerful technique used to identify the specific protein targets of a bioactive small molecule within a complex biological system. mdpi.comenamine.netnih.gov This method involves a probe that, upon irradiation with light, forms a highly reactive species that covalently cross-links to its binding partner, enabling subsequent identification. mdpi.comnih.gov
The structure of 4-Amino-N,2-dimethylbenzamide is well-suited for conversion into a photoaffinity probe. The primary aromatic amine at the 4-position serves as a convenient chemical handle for attaching a photoreactive moiety, typically via a stable amide bond. The design of such a probe generally incorporates three key components: the this compound core as the pharmacophore, a photoreactive group, and often a reporter tag (like biotin or a click-chemistry handle) for enrichment and detection. mdpi.com
Commonly used photoreactive groups include benzophenones, aryl azides, and diazirines. mdpi.comenamine.net Diazirines are particularly advantageous due to their small size and their activation by long-wavelength UV light (around 350 nm), which minimizes damage to biological samples. nih.gov Upon irradiation, they generate a highly reactive carbene that can insert into proximal C-H or N-H bonds at the binding site. nih.gov
A synthetic strategy for a this compound-based photoaffinity probe could involve the acylation of the 4-amino group with a linker acid that already contains the diazirine and a terminal alkyne for click chemistry. This approach has been successfully used in the development of other benzamide-based probes, such as those designed to target histone deacetylase 2 (HDAC2). nih.gov In such studies, the placement and nature of the photoreactive group are critical, as they can influence the probe's potency and selectivity. nih.gov
Table 1: Comparison of Common Photoreactive Groups for Photoaffinity Labeling
| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Benzophenone | ~350-360 nm | Triplet Diradical | Can be repeatedly excited; less prone to reacting with water. nih.gov | Bulky size may disrupt binding; requires longer irradiation times. nih.gov |
| Aryl Azide | ~254-300 nm | Nitrene | Relatively small and easy to synthesize. | Can rearrange; shorter wavelength may damage proteins. |
Radiosynthesis of Labeled Analogues for Quantitative Receptor Occupancy Investigations
Radiolabeled ligands are indispensable tools for quantitative pharmacology, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). PET allows for the non-invasive visualization and quantification of molecular targets in living subjects. By derivatizing this compound with a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), it can be transformed into a PET tracer to measure the occupancy of its target receptor.
The synthesis of such a tracer, or radiosynthesis, is a time-sensitive process that involves the late-stage introduction of the radioisotope onto a precursor molecule. For this compound, several strategies could be envisioned:
¹¹C-Labeling: The N-methyl group could be introduced using [¹¹C]methyl iodide or [¹¹C]methyl triflate, a common and well-established radiolabeling method. This was the approach used for [¹¹C]Raclopride, a well-known benzamide-based PET ligand for dopamine D2 receptors. pnas.org
¹⁸F-Labeling: A fluorine atom can be incorporated onto the aromatic ring. This typically requires a precursor, such as a nitro or trimethylammonium derivative, which is then subjected to nucleophilic substitution with [¹⁸F]fluoride. This strategy has been used to synthesize various [¹⁸F]-labeled benzamides for imaging sigma receptors. nih.gov
The utility of such radiolabeled benzamides has been extensively demonstrated. For instance, [¹¹C]Raclopride is used to visualize D2 receptor binding in the human brain, providing valuable insights into neuropsychiatric disorders. pnas.org Similarly, iodinated benzamide (B126) analogs like [¹²³I]IBF have been developed as imaging agents for CNS D2 dopamine receptors. ebi.ac.uk These tracers allow researchers to determine the relationship between drug dosage and the extent of target engagement in the brain, a critical step in drug development. Another approach involves using non-radioactive tracers with liquid chromatography-tandem mass spectrometry (LC/MS/MS) to assess receptor occupancy, as demonstrated with a benzamide derivative for the κ opioid receptor. nih.gov
Table 2: Examples of Radiolabeled Benzamide Analogs for Receptor Occupancy Studies
| Radiotracer | Isotope | Target Receptor(s) | Application |
|---|---|---|---|
| [¹¹C]Raclopride | ¹¹C | Dopamine D2 | PET imaging of D2 receptor density and occupancy in the brain. pnas.org |
| 2-¹⁸F-4-iodobenzamide | ¹⁸F | Sigma-1 | Preclinical PET imaging of tissues containing sigma receptors. nih.gov |
Development of Chemical Tools for Molecular Target Validation
Molecular target validation is the process of confirming that a specific biomolecule (e.g., a receptor or enzyme) is directly responsible for the therapeutic effects of a drug. Chemical probes derived from this compound, such as the photoaffinity labels and radiotracers discussed above, are central to this process.
Photoaffinity probes serve as definitive tools for identifying direct binding partners. Once a probe based on this compound covalently cross-links to its target, the protein-probe adduct can be isolated from the cellular milieu. Using proteomic techniques, such as mass spectrometry, the identity of the protein can be determined. This provides direct evidence of a physical interaction, a cornerstone of target validation. Studies on photoreactive benzamide probes for HDACs, for example, have been instrumental in mapping the binding site and understanding interactions within HDAC complexes in cells. nih.gov
Radiolabeled analogues provide complementary, quantitative validation in a physiological context. By demonstrating that a drug candidate can displace the radiolabeled this compound analog from its target in a dose-dependent manner, researchers can confirm target engagement in vivo. This is crucial for establishing a link between the molecular action of a drug and its ultimate physiological or behavioral effect. The development of novel benzamide-based ligands for targets like the sigma-1 receptor underscores the importance of optimizing affinity and selectivity to create reliable tools for preclinical development. mdpi.comnih.govresearchgate.net The broad utility of the N-substituted aminobenzamide scaffold for developing enzyme inhibitors further highlights its value in creating targeted chemical tools. dovepress.comnih.gov
Emerging Applications in Chemical Biology and Materials Science
Beyond its potential in target discovery, strategically derivatized this compound holds promise in broader areas of chemical biology and materials science.
In chemical biology, probes derived from this scaffold can be used to investigate more complex biological questions. For example, dual-functional probes incorporating both a photoreactive group and a fluorophore could be developed. Such tools would allow for the simultaneous identification and visualization of target proteins within subcellular compartments, providing insights into their localization and trafficking.
In materials science, the structure of this compound makes it a candidate monomer for the synthesis of novel polymers. Polyamides, such as Nylon and Kevlar, are polymers linked by amide bonds and are known for their exceptional strength and thermal stability. libretexts.orgchemguide.co.uk Kevlar, in particular, is an aramid (aromatic polyamide) made from monomers containing benzene (B151609) rings: benzene-1,4-dicarboxylic acid and 1,4-diaminobenzene. libretexts.orgchemguide.co.uk
By analogy, the 4-amino group of this compound could undergo condensation polymerization with a diacyl chloride. The presence of the aromatic ring would contribute to the rigidity and thermal stability of the resulting polymer chain, a desirable characteristic for high-performance materials. The N,2-dimethyl substituents would influence the polymer's properties by disrupting chain packing, potentially increasing solubility and processability without significantly compromising thermal stability. Such tailored polyamides could find applications in specialty textiles, composites, or advanced coatings.
Concluding Perspectives and Future Research Trajectories
Synthesis of Current Academic Understanding of 4-Amino-N,2-dimethylbenzamide in Chemical Biology
The current academic understanding of this compound in the field of chemical biology is nascent and largely undefined. Due to the absence of dedicated studies on this particular molecule, its role and potential applications remain entirely speculative. The scientific community's knowledge is primarily centered on analogous compounds, which serve as a preliminary, albeit indirect, reference. For instance, research on other aminobenzamides has established their utility as intermediates in the synthesis of pharmaceuticals and agrochemicals. However, without direct experimental evidence, it is scientifically unsound to extrapolate these findings to this compound, as minor structural variations (such as the position of a methyl group) can lead to significant differences in chemical and biological properties.
Identification of Remaining Research Gaps and Fundamental Challenges
The primary and most significant research gap is the fundamental characterization of this compound itself. The key challenges that need to be addressed include:
Validated Synthesis: Establishing a reliable and efficient synthetic route to produce this compound with high purity is the first and most critical step.
Physicochemical Characterization: A thorough analysis of its structural, physical, and chemical properties is required. This includes techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Biological Screening: The compound has not been subjected to broad biological screening to identify any potential bioactivity. Its interactions with biological targets are completely unknown.
Metabolic and Toxicity Profiles: There is no information regarding its metabolic fate in biological systems or its potential toxicity.
These foundational gaps currently preclude any advanced investigation into its potential applications.
Prospective Directions for Advanced Scholarly Inquiry
Given the blank slate that this compound represents, future research should be systematic and foundational. The following prospective directions offer a roadmap for scholarly inquiry.
Once a biological activity is identified for this compound, a multi-omics approach would be invaluable for elucidating its mechanism of action. By integrating genomics, transcriptomics, proteomics, and metabolomics data from cells or organisms treated with the compound, researchers could:
Identify the molecular pathways modulated by the compound.
Discover potential protein targets.
Understand the downstream cellular response to its presence.
This approach would provide a holistic view of the compound's biological impact.
In parallel with experimental work, computational methods can accelerate the exploration of this compound and its derivatives. Advanced computational approaches could include:
Molecular Docking and Simulation: If a biological target is identified, computational docking and molecular dynamics simulations could predict the binding mode and affinity of this compound.
Quantitative Structure-Activity Relationship (QSAR) Studies: Once a series of analogs are synthesized and tested, QSAR models can be developed to guide the design of more potent and selective compounds.
In Silico Profiling: Computational tools can predict potential off-target effects and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize research efforts.
The structural features of this compound, a substituted benzamide (B126), suggest that it could be explored in various biological contexts where similar scaffolds have shown activity. Potential areas for initial screening and application could include:
Oncology: Many enzyme inhibitors and receptor modulators used in cancer therapy contain the benzamide moiety.
Neuroscience: Substituted benzamides are known to interact with various receptors in the central nervous system.
Infectious Diseases: The benzamide scaffold is present in some antimicrobial agents.
A systematic screening in these and other disease areas could uncover novel therapeutic or research applications for this uncharacterized compound.
Q & A
Q. What are the common laboratory-scale synthetic routes for 4-Amino-N,2-dimethylbenzamide?
- Methodological Answer : A typical synthesis involves refluxing substituted benzaldehyde derivatives with aminotriazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours . Post-reaction, solvent removal via reduced-pressure evaporation and purification using column chromatography (e.g., methanol/ammonium hydroxide systems) are standard . Key reagents include nucleophilic amines and acylating agents.
Q. How is the structural identity and purity of this compound confirmed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Proton (¹H) and carbon (¹³C) NMR identify functional groups and substituent positions .
- Infrared Spectroscopy (IR) : Confirms amide (C=O stretch ~1650 cm⁻¹) and amino (N-H stretch ~3300 cm⁻¹) groups .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for research-grade samples) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation .
- Waste Disposal : Segregate and label waste for professional disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
- Methodological Answer :
- Design of Experiments (DOE) : Screen variables (temperature, solvent polarity, catalyst loading) via fractional factorial designs.
- Catalysts : Transition metals (e.g., Pd/C) or acid/base catalysts improve reaction efficiency .
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) may enhance solubility of intermediates .
Q. What computational tools predict the reactivity and physicochemical properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electronic structure and reaction pathways (e.g., nucleophilic attack sites) .
- Quantitative Structure-Property Relationship (QSPR) : Correlates substituent effects with solubility or logP values .
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzyme binding pockets) .
Q. How do substituent modifications on the benzamide core influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
| Substituent Position | Biological Activity Trend | Example Reference |
|---|---|---|
| N-methyl (Position 2) | Enhanced metabolic stability | |
| Amino (Position 4) | Increased hydrogen bonding with targets |
- Assays :
- Enzyme Inhibition : Measure IC₅₀ values against kinases or proteases .
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) tests .
Contradictions and Limitations
- Synthesis Yields : and describe purification methods but lack explicit yield data, requiring empirical validation.
- Safety Data : While classifies related compounds as low hazard, analogs with chlorine substituents () demand stricter protocols.
Key Data Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
